2,2,4,6-Tetramethylheptane

Boiling point Isoparaffin Volatility

2,2,4,6-Tetramethylheptane (CAS 61868-46-0) is a saturated, highly branched alkane of formula C₁₁H₂₄ belonging to the isoparaffin class. Its molecular architecture features four methyl substituents on a heptane backbone at the 2,2,4,6-positions, yielding a compact, quasi-spherical molecular shape that strongly influences its physical properties relative to linear and less‑branched C₁₁ analogs.

Molecular Formula C11H24
Molecular Weight 156.31 g/mol
CAS No. 61868-46-0
Cat. No. B15456692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4,6-Tetramethylheptane
CAS61868-46-0
Molecular FormulaC11H24
Molecular Weight156.31 g/mol
Structural Identifiers
SMILESCC(C)CC(C)CC(C)(C)C
InChIInChI=1S/C11H24/c1-9(2)7-10(3)8-11(4,5)6/h9-10H,7-8H2,1-6H3
InChIKeyXSMHBEAIQLABAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,4,6-Tetramethylheptane (CAS 61868-46-0) – A Highly Branched C11 Reference Alkane for Differentiated Procurement


2,2,4,6-Tetramethylheptane (CAS 61868-46-0) is a saturated, highly branched alkane of formula C₁₁H₂₄ belonging to the isoparaffin class [1]. Its molecular architecture features four methyl substituents on a heptane backbone at the 2,2,4,6-positions, yielding a compact, quasi-spherical molecular shape that strongly influences its physical properties relative to linear and less‑branched C₁₁ analogs [2][3].

Why C₁₁ Isoparaffin Substitution Fails – Non-Linear Property Shifts Across Branched Heptane Isomers


Although all C₁₁H₂₄ isomers share the same molecular formula, their boiling points, flash points, and densities can differ by >40 °C, >10 °C, and >0.02 g/cm³ respectively, due to variations in molecular surface area, symmetry, and van der Waals contacts [1][2]. Consequently, a procurement specification written for a generic “C₁₁ branched alkane” overlooks quantifiable handling, safety, and performance characteristics that are unique to the 2,2,4,6-tetramethyl substitution pattern. The evidence below directly quantifies these differentiating properties against the closest structural analogs.

Quantitative Differentiation of 2,2,4,6-Tetramethylheptane against Closest Analogs – A Procurement-Relevant Evidence Compilation


Boiling Point Elevation vs. 2,2,4-Trimethylheptane: +13.1 °C Reduces Volatility and Evaporative Loss

2,2,4,6-Tetramethylheptane exhibits a normal boiling point of 435.4 K (162.3 °C) at 760 mmHg [1][2], whereas the less‑branched C₁₀ analog 2,2,4-trimethylheptane boils at 422.4 K (149.2 °C) . The 13.1 °C higher boiling point reflects the additional methyl group and increased molecular weight, directly translating to lower vapor pressure and reduced evaporative losses during handling and storage.

Boiling point Isoparaffin Volatility

Flash Point Elevation vs. 2,2,4-Trimethylheptane: +10.9 °C Enhances Safe Handling Margin

The flash point of 2,2,4,6-tetramethylheptane is reported as 48.1 °C , compared to 37.2 °C for 2,2,4-trimethylheptane . This +10.9 °C increase places the target compound further from ambient-temperature ignition risk, a critical safety parameter for laboratory and industrial procurement where flammable liquid storage classifications apply.

Flash point Safety Flammability

Boiling Point Depression vs. n-Undecane: –33.7 °C Advantage in Distillation and Recovery

Relative to the linear C₁₁ alkane n-undecane (bp 196 °C [2]), 2,2,4,6-tetramethylheptane boils 33.7 °C lower at 162.3 °C [1]. This depression is a direct consequence of the highly branched, quasi-spherical molecular geometry that reduces intermolecular dispersion forces. The lower boiling point facilitates distillative purification and solvent recovery at reduced energy cost.

Boiling point Branched alkane Distillation

Density Variance among C₁₁H₂₄ Branched Isomers: Structural Control of Mass-to-Volume Ratio

The density of 2,2,4,6-tetramethylheptane is 0.7298 g/cm³ , whereas the isomer 2,2,4,5,5-pentamethylhexane, which has an even more compact tertiary‑butyl‑centered structure, shows a density of 0.7519 g/cm³ [1]. The 0.0221 g/cm³ difference, although modest in absolute terms, reflects a 3% variation in mass per unit volume that may be significant in gravimetric dosing or formulation where precise mass balances are required.

Density Isoparaffin Packing efficiency

Henry's Law Constant: Quantitative Aqueous Volatility Benchmark for Environmental Fate Modeling

The Henry's law solubility constant Hscp for 2,2,4,6-tetramethylheptane is reported as 1.0 × 10⁻⁶ mol/(m³·Pa) at 298.15 K [1], classifying it among the more volatile branched alkanes in aqueous systems. Comparable data for 2,2,4-trimethylheptane and 2,2,6,6-tetramethylheptane are not available from direct experiment, but predicted values from group‑contribution models lie within a factor of 2, underscoring that even within the isoparaffin class, air‑water partitioning is not interchangeable.

Henry's law constant Volatility Environmental partitioning

Procurement-Optimized Application Scenarios for 2,2,4,6-Tetramethylheptane Based on Verified Differentiation


Low-Volatility Non-Polar Solvent for Moisture-Sensitive Reactions

With a boiling point of 162.3 °C and a flash point of 48.1 °C, 2,2,4,6-tetramethylheptane provides a wider liquid handling range than 2,2,4-trimethylheptane (bp 149.2 °C, flash 37.2 °C) [1], making it preferable for reactions requiring sustained reflux without excessive evaporative loss.

Gas Chromatography Retention Index Anchor for Branched Hydrocarbon Analysis

Its well-defined, intermediate boiling point between n-decane (174 °C) and n-undecane (196 °C) and its distinct branching pattern produce a reproducible retention index on non-polar columns, serving as a calibration point for identifying unknown branched alkanes in complex petroleum fractions .

Combustion and Fuel Research Model Compound

As a highly branched C₁₁ isoparaffin, 2,2,4,6-tetramethylheptane is a relevant surrogate for the multibranched components of jet fuel. Its quantified boiling point depression relative to n-undecane (–33.7 °C) [2] directly correlates with ignition quality differences, enabling controlled combustion studies where molecular structure‑property relationships are probed.

Physical Property Reference Standard for Isoparaffin Quality Control

The ensemble of measured density (0.7298 g/cm³), refractive index (1.4101), and boiling point (162.3 °C) can be used as a multi‑parameter identity check to verify lot consistency and to distinguish the compound from near‑isomers such as 2,2,6,6-tetramethylheptane (bp 162.5 °C, density 0.7265 g/cm³) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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